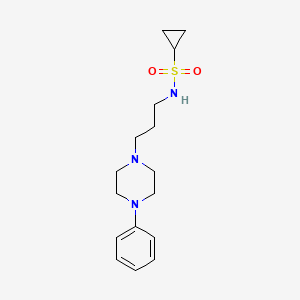

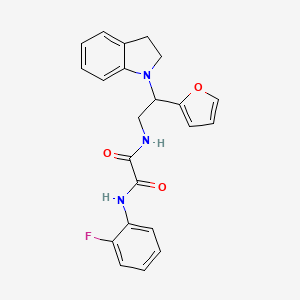

N-(3-(4-phenylpiperazin-1-yl)propyl)cyclopropanesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

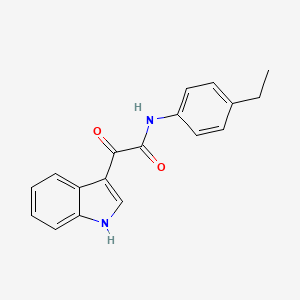

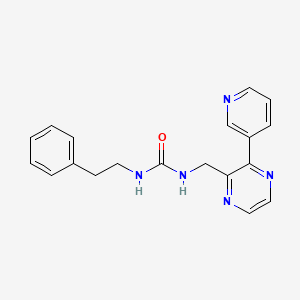

“N-(3-(4-phenylpiperazin-1-yl)propyl)cyclopropanesulfonamide” is a chemical compound that has been studied for its potential therapeutic applications . It is a derivative of phenylpiperazine, a class of compounds known for their wide range of biological activities .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 3-phenyl-N-[3-(4-phenylpiperazin-1yl)propyl]-1H-pyrazole-5-carboxamide derivatives were synthesized by the reductive amination of a precursor molecule with different substituted aromatic aldehydes . The synthesis was carried out using sodium cyanoborohydride in methanol .Molecular Structure Analysis

The molecular structure of “this compound” and similar compounds can be characterized using various spectroscopic techniques. In one study, the structures of synthesized compounds were characterized by IR, 1H NMR, 13C NMR, and mass spectroscopy .Aplicaciones Científicas De Investigación

1. Catalysis and Organic Synthesis

Mackay et al. (2014) discuss the use of donor-acceptor cyclopropanes, like N-(3-(4-phenylpiperazin-1-yl)propyl)cyclopropanesulfonamide, in catalysis. They describe a Lewis acid-catalyzed (3 + 2)-annulation providing cyclopentene sulfonamides, which upon deprotection and hydrolysis yield cyclopentanones with high diastereoselectivity (Mackay et al., 2014).

2. Drug Metabolism Studies

Zmijewski et al. (2006) explored the use of this compound in drug metabolism, particularly focusing on its mammalian metabolites using Actinoplanes missouriensis. This study highlights its applications in understanding drug metabolism in preclinical species (Zmijewski et al., 2006).

3. Enzyme Inhibition Research

Abbasi et al. (2017) investigated the enzyme inhibition potential of sulfonamides, such as this compound. The study focused on α-glucosidase, lipoxygenase, acetylcholinesterase, and butyrylcholinesterase enzymes, finding moderate inhibition effects (Abbasi et al., 2017).

4. Development of Selective Receptor Antagonists

Yan et al. (2006) utilized derivatives of this compound for the development of adenosine A2B receptor antagonists. They employed a novel method for sulfonamide formation to achieve potent and selective antagonists (Yan et al., 2006).

5. Organocatalysis in Cyclopropanation

Hartikka et al. (2007) explored the application of aryl sulfonamides in enantioselective organocatalyzed cyclopropanation. They found that novel sulfonamides can facilitate the reaction between α,β-unsaturated aldehydes and sulfur ylides, yielding cyclopropane products with high enantiomeric excess (Hartikka et al., 2007).

Direcciones Futuras

The future directions for research on “N-(3-(4-phenylpiperazin-1-yl)propyl)cyclopropanesulfonamide” and similar compounds could include further investigation of their therapeutic potential. For instance, their anti-inflammatory activities could be explored in more depth . Additionally, their potential applications in other areas of medicine could also be explored.

Mecanismo De Acción

Target of Action

It’s structurally similar to other piperazine derivatives which have been found to interact with cholinesterase enzymes (ache and bche) .

Mode of Action

Based on the structural similarity to other piperazine derivatives, it can be hypothesized that it may interact with its target enzymes, potentially inhibiting their activity .

Result of Action

Some piperazine derivatives have been found to exhibit anti-inflammatory activities , suggesting that this compound may have similar effects.

Propiedades

IUPAC Name |

N-[3-(4-phenylpiperazin-1-yl)propyl]cyclopropanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3O2S/c20-22(21,16-7-8-16)17-9-4-10-18-11-13-19(14-12-18)15-5-2-1-3-6-15/h1-3,5-6,16-17H,4,7-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMTMHSCUVDQYFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)NCCCN2CCN(CC2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3E)-3-[[1-[(2-chloro-1,3-thiazol-5-yl)methyl]indol-3-yl]methylidene]-1H-indol-2-one](/img/structure/B2916381.png)

![N~1~,N~3~-bis(2,4-difluorophenyl)-2-[(methoxyimino)methyl]malonamide](/img/structure/B2916388.png)

![N-benzyl-2-[4-oxo-3-[2-(4-sulfamoylphenyl)ethyl]quinazolin-2-yl]sulfanylacetamide](/img/structure/B2916391.png)

![2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2916392.png)

![1-methyl-9-phenyl-3-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)

![2-Chloro-1-[3-(2-fluorophenyl)sulfonylazetidin-1-yl]propan-1-one](/img/structure/B2916398.png)